Cas no 2523-37-7 (9-Methylfluorene)

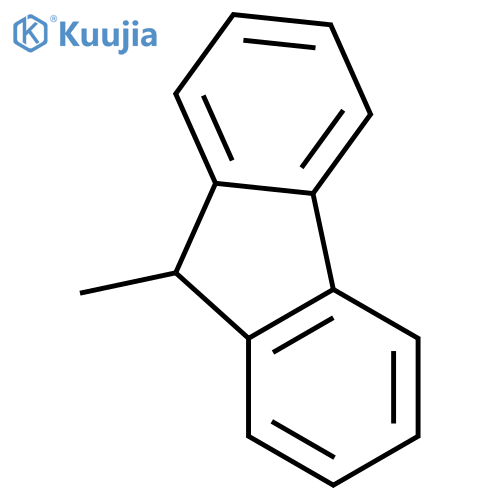

9-Methylfluorene structure

商品名:9-Methylfluorene

9-Methylfluorene 化学的及び物理的性質

名前と識別子

-

- 9H-Fluorene, 9-methyl-

- 9-Methylfluorene

- 9-methyl-9H-Fluorene

- 1-methylfluorene

- 9H-Fluorene,9-methyl

- 9-methylfluoren-9-yl

- EINECS 219-750-7

- Fluorene,9-methyl

- methyl 9H-fluorene

- AKOS003342894

- Q27271801

- NSC 10161

- 2523-37-7

- AS-54555

- Fluorene, 9-methyl-

- NSC10161

- 9-Methyl-9H-fluorene #

- SY239830

- FT-0659584

- A817723

- 9-methyl fluorene

- 95M10BKB07

- NS00027836

- 9-Methyl-fluorene

- CAA52337

- MFCD00126475

- NSC-10161

- CCRIS 4264

- s12001

- CS-0206127

- DTXSID5073957

- 9-Methyl-9H-fluorene, AldrichCPR

- UNII-95M10BKB07

- DTXCID4037241

- 9H-FLUORENE,9-METHYL-

- 9-Methyl-9H-fluorene; NSC 10161

- DB-067355

-

- MDL: MFCD00126475

- インチ: InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3

- InChIKey: ZVEJRZRAUYJYCO-UHFFFAOYSA-N

- ほほえんだ: CC1C2=CC=CC=C2C3=CC=CC=C13

計算された属性

- せいみつぶんしりょう: 180.09400

- どういたいしつりょう: 180.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.0263

- ゆうかいてん: 46.5°C

- ふってん: 248.08°C (rough estimate)

- フラッシュポイント: 137.5°C

- 屈折率: 1.6100

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 3.81880

9-Methylfluorene セキュリティ情報

- 危険物輸送番号:UN 3077 9 / PGIII

- 危険カテゴリコード: 22-52

-

危険物標識:

9-Methylfluorene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

9-Methylfluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344817-25g |

9-Methylfluorene |

2523-37-7 | 95%+ | 25g |

$1400 | 2024-07-28 | |

| Cooke Chemical | A5750312-5g |

9-Methyl-9H-fluorene |

2523-37-7 | 98% | 5g |

RMB 2399.20 | 2025-02-21 | |

| abcr | AB312640-1 g |

9-Methylfluorene, 95%; . |

2523-37-7 | 95% | 1g |

€144.00 | 2023-06-21 | |

| TRC | M305335-100mg |

9-Methylfluorene |

2523-37-7 | 100mg |

$ 161.00 | 2023-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938885-5g |

9-Methyl-9H-fluorene |

2523-37-7 | 98% | 5g |

¥2,999.00 | 2022-09-01 | |

| TRC | M305335-1000mg |

9-Methylfluorene |

2523-37-7 | 1g |

$178.00 | 2023-05-17 | ||

| Cooke Chemical | A5750312-25g |

9-Methyl-9H-fluorene |

2523-37-7 | 98% | 25g |

RMB 10079.20 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938885-1g |

9-Methyl-9H-fluorene |

2523-37-7 | 98% | 1g |

¥671.00 | 2022-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-484185-1g |

9-Methylfluorene, |

2523-37-7 | 1g |

¥1955.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169040-25g |

9-Methylfluorene |

2523-37-7 | 98% | 25g |

¥12977.90 | 2023-09-01 |

9-Methylfluorene 関連文献

-

1. Reactions of organometallic compounds containing silicon. Part IV.1a Reactions of dimethylphenyl-, methyldiphenyl- and triphenylsilyl-lithium with 9-methylfluorene

-

Christian Reichardt,J?rg Schroeder,Dirk Schwarzer Phys. Chem. Chem. Phys. 2008 10 5218

-

Cedrick Veryser,Seger Van Mileghem,Brecht Egle,Philippe Gilles,Wim M. De Borggraeve React. Chem. Eng. 2016 1 142

-

Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117

-

5. 696. The acid-catalysed self-condensation of 9-methylfluoren-9-ol: 9-azido-9-methylfluorene and related compoundsM. M. Coombs J. Chem. Soc. 1958 3454

2523-37-7 (9-Methylfluorene) 関連製品

- 4569-45-3(9,9-Dimethyl-9H-fluorene)

- 159-66-0(9,9'-Spirobifluorene)

- 1730-37-6(1-methylfluorene)

- 58775-05-6(2,7-Di-tert-butylfluorene)

- 58775-07-8(3,6-Di-tert-butylfluorene)

- 1556-99-6(4-Methylfluorene)

- 86-73-7(Fluorene)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2523-37-7)9-Methylfluorene

清らかである:99%

はかる:5g

価格 ($):460.0